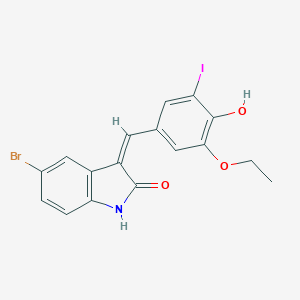![molecular formula C17H17N7 B307869 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B307869.png)
1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone, also known as MTIH, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTIH is a hydrazone derivative that has been synthesized using a simple and efficient method. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.
Mecanismo De Acción
The mechanism of action of 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. This compound has also been found to inhibit the activity of the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell growth and proliferation, and reduce tumor size in animal models. This compound has also been found to have antioxidant activity, which may contribute to its anticancer effects. Additionally, this compound has been found to have low toxicity, making it a potential candidate for further development as an anticancer drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone in lab experiments is its high potency against a wide range of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, this compound has low toxicity, making it a safer alternative to other anticancer drugs. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. This could lead to the development of more targeted and effective anticancer drugs. Another potential direction is to explore the use of this compound in combination with other anticancer drugs, as it has been found to have a synergistic effect in some studies. Additionally, further research is needed to determine the optimal dosage and administration of this compound in humans, as well as its potential side effects.
Métodos De Síntesis
1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been synthesized using a simple and efficient method that involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide. The reaction is carried out in the presence of a suitable catalyst and solvent, and the resulting product is purified using column chromatography. This method has been found to be highly effective, and the yield of this compound is generally high.
Aplicaciones Científicas De Investigación
1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has shown promising results in scientific research, particularly in the field of cancer treatment. Studies have shown that this compound has potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. This compound has also been found to have a synergistic effect when used in combination with other anticancer drugs, making it a potential candidate for combination therapy.
Propiedades
Fórmula molecular |
C17H17N7 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
8-ethyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C17H17N7/c1-3-11-6-7-14-13(9-11)15-16(19-14)20-17(23-21-15)22-18-10-12-5-4-8-24(12)2/h4-10H,3H2,1-2H3,(H2,19,20,22,23)/b18-10+ |
Clave InChI |
CNYIXTJBBCSFNV-VCHYOVAHSA-N |
SMILES isomérico |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC=CN4C |
SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=CN4C |
SMILES canónico |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=CN4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-2-(4-fluoroanilino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307787.png)
![3-(Methylsulfanyl)-6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307790.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307791.png)
![1-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl acetate](/img/structure/B307794.png)
![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methylphenyl acetate](/img/structure/B307795.png)
![5-Ethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307798.png)
![3-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307799.png)
![7-Acetyl-3-(allylsulfanyl)-6-{4-nitrophenyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307800.png)
![2-Methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenyl propanoate](/img/structure/B307804.png)

![8-[(2-Chlorobenzyl)oxy]-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307812.png)
![(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307814.png)
![3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307815.png)